molecular formula C10H13FO B13325352 3-(4-Fluorophenyl)butan-2-ol CAS No. 1087411-17-3

3-(4-Fluorophenyl)butan-2-ol

Cat. No.: B13325352
CAS No.: 1087411-17-3
M. Wt: 168.21 g/mol
InChI Key: WUHCMAHDDSWFLE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is characterized by a butanol backbone with a fluorophenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Fluorophenyl)butan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(4-Fluorophenyl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 3-(4-Fluorophenyl)butane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

    Oxidation: 3-(4-Fluorophenyl)butan-2-one

    Reduction: 3-(4-Fluorophenyl)butane

    Substitution: 3-(4-Fluorophenyl)butyl chloride or bromide

Scientific Research Applications

3-(4-Fluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)butan-2-ol
  • 3-(4-Bromophenyl)butan-2-ol
  • 3-(4-Methylphenyl)butan-2-ol

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)butan-2-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and biological activity, often enhancing its potency and selectivity in various applications.

Properties

CAS No.

1087411-17-3

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-(4-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H13FO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3

InChI Key

WUHCMAHDDSWFLE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(C)O

Origin of Product

United States

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